molecular formula C16H23BO5 B13502856 Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B13502856
M. Wt: 306.2 g/mol
InChI Key: OSBUSMVVUXSLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a methoxy group and an acetate moiety. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of 4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to form the boronic ester. The resulting product is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or cesium carbonate.

Major Products

    Oxidation: 4-methoxyphenylboronic acid.

    Reduction: 4-methoxyphenylmethanol.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its combination of a methoxy group and an acetate moiety, which enhances its reactivity and versatility in organic synthesis. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in the synthesis of complex molecules.

Biological Activity

Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxy group and a boron-containing dioxaborolane moiety. Its molecular formula is C15H21BO5C_{15}H_{21}BO_{5}, with a molecular weight of approximately 324.2 g/mol. The presence of the boronic ester group allows for reversible covalent bonding with diols and other nucleophiles, which is critical for its biological activity.

Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate exhibits biological activity primarily through:

  • Enzyme Inhibition : The boronic ester moiety enables selective targeting of enzymes by forming reversible covalent bonds with active site residues. This property is particularly useful in designing inhibitors for various biochemical pathways.
  • Interaction with Biological Molecules : The compound's structure allows it to interact with various biomolecules, potentially modulating their functions and influencing cellular processes .

Anticancer Properties

Recent studies have explored the anticancer potential of methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate. For example:

  • Cell Line Testing : In vitro studies demonstrated significant antiproliferative activity against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range (0.06 to 0.17 µM), comparable to established anticancer agents like Combretastatin-A4 (CA-4) .
CompoundIC50 (µM)Cell Line Tested
Methyl 2-[4-methoxy...0.06 - 0.17A549, ME-180
CA-40.05 - 0.09A549

This indicates that methyl 2-[4-methoxy... could be a promising candidate for further development in cancer therapeutics.

Mechanistic Insights

The mechanism underlying its anticancer effects involves:

  • Tubulin Polymerization Inhibition : The compound was shown to inhibit tubulin polymerization by approximately 37.9% to 65.4%, indicating its potential as an antitubulin agent.
  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound led to increased nuclear condensation and caspase-3 activation in cancer cells, suggesting a programmed cell death mechanism .

Case Study 1: Antiproliferative Activity

A study assessed the effects of methyl 2-[4-methoxy... on various human cancer cell lines. It was found that the compound significantly inhibited cell growth across multiple lines while exhibiting selective toxicity towards malignant cells compared to normal cells .

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of methyl 2-[4-methoxy...] with specific enzymes involved in metabolic pathways revealed that it could effectively modulate enzyme activity through reversible binding mechanisms .

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)13-10-12(19-5)8-7-11(13)9-14(18)20-6/h7-8,10H,9H2,1-6H3

InChI Key

OSBUSMVVUXSLQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.